N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of pyrazole rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole rings. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Fluorination: Introduction of the fluoroethyl group is carried out using fluoroethyl halides under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- 4-Methylpyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethyl and fluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-8-11(10(2)16-17)6-14-12-7-15-18(9-12)5-4-13;/h7-9,14H,3-6H2,1-2H3;1H |
InChI Key |
VYWARVTYOLDTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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